
4-(4-((4-Chlorobenzyl)oxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
4-(4-((4-Chlorobenzyl)oxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C24H21ClN2O2 and its molecular weight is 404.9g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(4-((4-Chlorobenzyl)oxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H21ClN2O2, with a molecular weight of 404.9 g/mol. The structure features a hexahydroquinoline core substituted with a chlorobenzyl ether and a cyano group, which may influence its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has been explored for its potential in these areas.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of related quinoline derivatives. For instance, compounds with similar functional groups have shown significant activity against various bacterial strains and fungi. A comparative study indicated that derivatives with halogen substitutions often enhance antimicrobial potency due to increased lipophilicity and interaction with microbial membranes .
Compound | MIC (μM) against M. tuberculosis | Selectivity Index (SI) |
---|---|---|
11a | 25 | >64 |
11c | 19 | >64 |
11e | 12.5 | >64 |
The above table illustrates the minimum inhibitory concentrations (MIC) of related compounds against Mycobacterium tuberculosis, suggesting that structural modifications can lead to improved efficacy.
Anticancer Activity
In vitro studies have reported that certain hexahydroquinoline derivatives demonstrate cytotoxic effects against various cancer cell lines. For example, a study found that compounds with similar scaffolds exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines . The presence of the cyano group is hypothesized to contribute to the mechanism of action by inducing apoptosis in cancer cells.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.
- Interaction with DNA : Some derivatives exhibit the ability to intercalate into DNA strands, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with inflammation and cell survival.
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinoline derivatives for their anticancer properties. The study revealed that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against a panel of cancer cell lines while maintaining low toxicity towards normal cells .
Example Case Study Findings:
- Compound A : IC50 = 15 μM against A549 lung cancer cells.
- Compound B : IC50 = 25 μM against MCF-7 breast cancer cells.
These findings suggest that structural optimization could lead to more potent anticancer agents derived from this class of compounds.
Scientific Research Applications
Research has indicated that compounds with similar structures exhibit a range of biological activities including:
-
Antimicrobial Activity
- Compounds structurally related to 4-(4-((4-Chlorobenzyl)oxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile have shown significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have reported minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis that highlight the potential effectiveness of these derivatives in treating bacterial infections.
Compound MIC (μM) against M. tuberculosis Selectivity Index (SI) 11a 25 >64 11c 19 >64 11e 12.5 >64 -
Anticancer Activity
- In vitro studies have demonstrated that certain hexahydroquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano group is hypothesized to contribute to apoptosis induction in cancer cells.
- Compound A : IC50 = 15 μM against A549 lung cancer cells.
- Compound B : IC50 = 25 μM against MCF-7 breast cancer cells.
Case Studies
Several notable case studies have explored the synthesis and evaluation of quinoline derivatives for their anticancer properties. One study focused on structural modifications and their impact on cytotoxicity against cancer cell lines:
- Case Study on Anticancer Properties :
- Researchers synthesized a series of quinoline derivatives and evaluated their cytotoxic effects. The study revealed that specific substitutions on the phenyl ring significantly enhanced cytotoxicity while maintaining low toxicity towards normal cells.
Properties
IUPAC Name |
4-[4-[(4-chlorophenyl)methoxy]phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c1-15-20(13-26)23(24-21(27-15)3-2-4-22(24)28)17-7-11-19(12-8-17)29-14-16-5-9-18(25)10-6-16/h5-12,23,27H,2-4,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPWXBADQAXCSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.